molecular formula C24H31ClN2O7 B14791702 2-Hydroxydesipramine b-D-glucuronide sodium salt

2-Hydroxydesipramine b-D-glucuronide sodium salt

Cat. No.: B14791702
M. Wt: 495.0 g/mol
InChI Key: MALKYTYKPCWFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoazepine core linked to a hexopyranosiduronic acid moiety. Its molecular formula is C25H32N2O7, and it has a molecular weight of 472.531 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methylamine, dibenzoazepine derivatives, and hexopyranosiduronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission. It may also affect intracellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H31ClN2O7

Molecular Weight

495.0 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H

InChI Key

MALKYTYKPCWFIV-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.